Isometronidazole

Radiosensitizer toxicology Bacterial cytotoxicity Nitroimidazole comparative pharmacology

Isometronidazole (CAS 705-19-1; synonyms: Metronidazole EP Impurity E, 2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanol, RO-07-1502) is an ortho-isomer of the widely used nitroimidazole antimicrobial metronidazole. It is formally recognized as Metronidazole EP Impurity E in pharmacopeial monographs and is employed as a reference standard for analytical quality control, purity testing, and stability studies of metronidazole-containing pharmaceutical formulations.

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
CAS No. 705-19-1
Cat. No. B1672260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsometronidazole
CAS705-19-1
Synonyms1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole
iso-metronidazole
isometronidazole
isometronidazole monohydrochloride
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCC1=NC(=CN1CCO)[N+](=O)[O-]
InChIInChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3
InChIKeyRSXWJXPKLRYMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isometronidazole (CAS 705-19-1) for Research Procurement: Identity, Specifications, and Distinction from Metronidazole


Isometronidazole (CAS 705-19-1; synonyms: Metronidazole EP Impurity E, 2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanol, RO-07-1502) is an ortho-isomer of the widely used nitroimidazole antimicrobial metronidazole [1]. It is formally recognized as Metronidazole EP Impurity E in pharmacopeial monographs and is employed as a reference standard for analytical quality control, purity testing, and stability studies of metronidazole-containing pharmaceutical formulations . Beyond its impurity designation, isometronidazole is also an experimental hypoxic cell sensitizer (radiosensitizer) that has been evaluated in both preclinical tumor models and early clinical trials for radiation oncology applications [2].

Why Isometronidazole Cannot Be Substituted with Metronidazole in Experimental Systems: Key Differential Evidence


Despite their structural similarity as nitroimidazole ortho-isomers, isometronidazole and metronidazole exhibit distinct toxicological and pharmacokinetic profiles that preclude simple interchange in research applications. Direct comparative studies demonstrate that isometronidazole is consistently less toxic than metronidazole across multiple in vitro models while maintaining comparable radiosensitizing activity [1]. The positional isomerism (1-substituted 4-nitroimidazole versus 1-substituted 5-nitroimidazole) fundamentally alters the compound's reduction potential, protein binding characteristics, and in vivo disposition [2]. Consequently, substituting generic metronidazole for isometronidazole in studies requiring impurity characterization, toxicological assessment, or hypoxia-targeted radiosensitization will yield quantitatively and mechanistically different results, invalidating cross-study comparisons and compromising regulatory submissions. The following section details the specific, quantifiable evidence supporting this differentiation.

Isometronidazole Quantitative Differentiation Evidence: Comparative Data Versus Metronidazole


Reduced Intrinsic Cytotoxicity in E. coli B/r Bacterial Cells: Direct Head-to-Head Comparison

In a direct head-to-head comparison using E. coli B/r cells under identical experimental conditions, isometronidazole exhibited reduced toxicity compared to metronidazole while maintaining equivalent radiosensitizing activity against anoxic cells [1]. The study employed both irradiated and non-irradiated cell populations, with toxicity assessed via survival rate differentials. The radiosensitizing activity of both compounds was similar under anoxic conditions, and neither compound sensitized cells irradiated in ambient air [1].

Radiosensitizer toxicology Bacterial cytotoxicity Nitroimidazole comparative pharmacology

Reduced Cytotoxicity in Murine Tumor Cell Models: Ehrlich Ascites and Hemoblastosis La

In a comparative study evaluating both radiosensitizing efficacy and intrinsic cytotoxicity, isometronidazole and metronidazole were tested against Ehrlich ascites tumor cells and La hemoblastosis cells under anaerobic conditions with and without gamma-irradiation [1]. The study demonstrated that the cytotoxic effect of isometronidazole was less manifest than that of metronidazole, while the radiosensitizing effect, with reference to anoxic tumor cells in vitro, remained nearly the same between both compounds [1]. This finding establishes that the isomeric difference does not compromise radiosensitization potency but significantly modulates the compound's direct toxicity to mammalian tumor cells.

Tumor cell cytotoxicity Hypoxic radiosensitizer Murine cancer models

Tumor Model-Selective Hypoxic Radiosensitization: FaDu vs. GL Squamous Cell Carcinoma

A preclinical study evaluated isometronidazole (ISO) as a hypoxic cell sensitizer during fractionated irradiation in two human squamous cell carcinoma xenograft models with differing hypoxic fractions: FaDu tumors (radiobiological hypoxic fraction 7%) and GL tumors (radiobiological hypoxic fraction 0.1%) [1]. At a dose of 750 mg/kg body weight administered 60 minutes before each radiation fraction, ISO significantly improved local tumor control in the severely hypoxic FaDu model (dose-modifying factor [DMF] = 1.2; p = 0.01) but showed no significant efficacy in the better-oxygenated GL model [1]. A lower dose of 100 mg/kg did not improve local control in either tumor model [1].

Hypoxic cell sensitizer Human tumor xenografts Fractionated radiotherapy

Human Pharmacokinetics: Zero Plasma Protein Binding and 12-Hour Elimination Half-Life

A human pharmacokinetic study in healthy male volunteers (n=6 per group; 2 g and 4 g oral doses) established key disposition parameters for isometronidazole [1]. The compound was absorbed rapidly, distributed slowly into peripheral compartments, and eliminated with a half-life of approximately 12 hours [1]. Notably, isometronidazole exhibited zero binding to plasma proteins, and approximately 70% (2 g dose) to 80% (4 g dose) of the administered dose was excreted in urine within 48 hours, both as unchanged parent compound and as at least two more polar and/or water-soluble metabolites [1]. Distribution and excretion were not proportional to dose [1]. This contrasts with metronidazole, which demonstrates approximately 10-20% plasma protein binding and a typical elimination half-life of 6-8 hours in healthy adults.

Pharmacokinetics Drug disposition Human volunteer study

Clinical Bladder Cancer Radiosensitization: Phase II Gain Factor of 1.2

In a prospective clinical phase II study of 25 patients with bladder cancer, the radiosensitizing efficacy of isometronidazole administered via intravesical application was evaluated [1]. The study reported a gain factor of 1.2 for isometronidazole-enhanced radiotherapy, indicating a 20% improvement in therapeutic effectiveness attributable to the radiosensitizer [1]. This gain factor was obtained under clinical conditions with intravesical (local) drug delivery, which bypasses systemic exposure limitations.

Clinical radiosensitizer Bladder carcinoma Intravesical application

Analytical Distinction as Metronidazole EP Impurity E: Ortho-Isomer Separation

Isometronidazole is the 4-nitroimidazole ortho-isomer of metronidazole (5-nitroimidazole). This positional isomerism creates distinct chromatographic retention behavior and UV absorption profiles, enabling baseline separation from metronidazole and other nitroimidazole-related impurities under validated HPLC and UHPLC-MS/MS conditions [1]. As Metronidazole EP Impurity E, isometronidazole is an essential reference standard for quantifying this specific ortho-isomer impurity in metronidazole drug substance and finished pharmaceutical products according to European Pharmacopoeia monographs [2].

Pharmaceutical impurity analysis Reference standard HPLC separation

Isometronidazole Procurement-Specific Application Scenarios Based on Quantitative Evidence


Scenario 1: Pharmaceutical Quality Control — Quantification of Metronidazole EP Impurity E

Pharmaceutical QC laboratories performing impurity profiling of metronidazole drug substance or finished dosage forms require authentic isometronidazole as a reference standard. Isometronidazole is the ortho-isomer (4-nitroimidazole) positional impurity of metronidazole (5-nitroimidazole), formally designated as Metronidazole EP Impurity E in European Pharmacopoeia monographs [1]. Its distinct chromatographic retention behavior necessitates a certified reference standard for accurate identification, system suitability verification, and quantification in stability-indicating HPLC methods. Procurement of isometronidazole reference material is mandatory for regulatory submissions that require impurity profiling data; metronidazole itself cannot serve as a surrogate for this specific positional isomer. This application is supported by the analytical distinction evidence in Section 3, Evidence Item 6.

Scenario 2: Preclinical Hypoxic Tumor Radiosensitization Studies (Hypoxic Fraction ≥7%)

Investigators evaluating hypoxic cell radiosensitizers in tumor xenograft models should select isometronidazole only for experimental systems with documented severe tumor hypoxia (hypoxic fraction ≥7%, analogous to the FaDu model). Evidence from Section 3, Evidence Item 3 demonstrates that isometronidazole at 750 mg/kg provides a statistically significant dose-modifying factor (DMF = 1.2, p = 0.01) in severely hypoxic FaDu squamous cell carcinomas but shows no efficacy in well-oxygenated GL tumors (hypoxic fraction 0.1%) [2]. Procurement for this application should be accompanied by pre-study hypoxia assessment (e.g., pimonidazole immunohistochemistry or PET hypoxia imaging) to confirm model suitability. The compound's reduced intrinsic cytotoxicity relative to metronidazole (Evidence Items 1 and 2) provides an additional experimental advantage by minimizing non-specific toxicity confounding.

Scenario 3: Intracellular Reduction and DNA Damage Mechanism Studies in Anaerobic Systems

Isometronidazole is a nitroimidazole prodrug that requires reductive activation under low oxygen tension, leading to imidazole fragmentation and subsequent DNA damage via free radical generation [3]. Researchers investigating structure-activity relationships among nitroimidazole derivatives can utilize isometronidazole to isolate the specific contribution of the 4-nitro versus 5-nitro positional isomerism to reduction potential, electron affinity, and DNA binding. The evidence from Section 3, Evidence Items 1 and 2 establishes that this positional isomerism preserves radiosensitizing activity while reducing cytotoxicity compared to the 5-nitro isomer metronidazole, making isometronidazole a valuable tool compound for dissecting the mechanistic separation between desired hypoxic cytotoxicity and undesired aerobic toxicity in nitroimidazole drug development.

Scenario 4: Clinical Bladder Cancer Protocols Using Intravesical Radiosensitizer Delivery

Clinical investigators developing intravesical radiosensitization protocols for bladder carcinoma may consider isometronidazole based on the phase II evidence presented in Section 3, Evidence Item 5. The study demonstrated a gain factor of 1.2 (20% radiotherapy enhancement) when isometronidazole was administered via intravesical instillation to 25 bladder cancer patients [4]. This local delivery route bypasses the systemic toxicity and high dose requirement (750 mg/kg in preclinical models) that limit systemic clinical utility. Procurement for this application should be limited to protocols employing direct intravesical or topical tumor administration; systemic administration is not supported by clinical evidence and the preclinical data indicate that effective radiosensitizing doses (750 mg/kg) are clinically impractical for systemic delivery [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isometronidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.